molecular formula C21H21FN4O B6102067 2-(4-benzylpiperazin-1-yl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one

2-(4-benzylpiperazin-1-yl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one

Cat. No.: B6102067
M. Wt: 364.4 g/mol
InChI Key: XEDYKRWAZIPSCT-UHFFFAOYSA-N
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Description

2-(4-benzylpiperazin-1-yl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones. Compounds in this class are often studied for their potential pharmacological properties, including their effects on various biological targets.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-4-(4-fluorophenyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O/c22-18-8-6-17(7-9-18)19-14-20(27)24-21(23-19)26-12-10-25(11-13-26)15-16-4-2-1-3-5-16/h1-9,14H,10-13,15H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDYKRWAZIPSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC(=CC(=O)N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: This step often involves a substitution reaction where a fluorophenyl group is introduced to the pyrimidinone core.

    Attachment of the Benzylpiperazine Moiety: This step usually involves a nucleophilic substitution reaction where the benzylpiperazine group is attached to the pyrimidinone core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.

    Substitution: Various substitution reactions can be performed to introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying its interactions with biological targets.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialized materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-benzylpiperazin-1-yl)-6-phenylpyrimidin-4(3H)-one: Lacks the fluorine atom, which might affect its biological activity.

    2-(4-methylpiperazin-1-yl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one: Has a methyl group instead of a benzyl group, potentially altering its pharmacological properties.

Uniqueness

The presence of both the benzylpiperazine and fluorophenyl groups in 2-(4-benzylpiperazin-1-yl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one makes it unique, as these groups can significantly influence its chemical reactivity and biological activity.

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